N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide” is a solid substance . It has a molecular weight of 387.06 . Another similar compound “2-Chloro-N- [4-chloro-2- (2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Molecular Structure Analysis
The Inchi Code for “2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide” is 1S/C15H10BrCl2NO2/c16-8-14 (20)19-13-6-5-9 (17)7-11 (13)15 (21)10-3-1-2-4-12 (10)18/h1-7H,8H2, (H,19,20) .Physical and Chemical Properties Analysis
The compound “2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide” is a solid substance . It has a molecular weight of 387.06 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study involving the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrated potential anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through various chemical reactions, leading to the creation of hybrids that exhibited cytotoxic activities against cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Activity
Research on 5-chloro-N-phenylpyrazine-2-carboxamides highlighted their significant in vitro activity against Mycobacterium tuberculosis, showcasing the potential of structurally similar compounds for antimycobacterial applications. The study emphasized the role of substituents on the phenyl ring in maintaining antimicrobial activity, and how modifications can influence cytotoxicity and microbial inhibition (Zítko et al., 2013).
Synthesis and Characterization
Further studies focused on the synthesis, characterization, and evaluation of pyrazole and pyrazolopyrimidine derivatives for various biological activities. These compounds have been explored for their potential in reducing biofilm formation in Staphylococcus aureus strains, indicating their utility in addressing bacterial resistance and infection control (Cascioferro et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-3-25-18(10-12(2)24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGIYIYRCVLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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